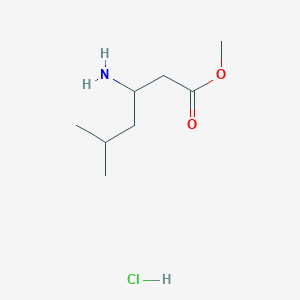
1-methyl-1,2,3,4-tetrahydroquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one (MQT) is a synthetic organic compound that has been studied extensively in recent years due to its wide range of applications in both scientific research and industrial processes. MQT is a highly versatile compound that can be used as a starting material for a variety of reactions and transformations. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. Additionally, MQT has been studied for its potential applications in biochemistry and medicine.
Applications De Recherche Scientifique
- Research : Scientists have investigated 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one as a potential inhibitor of bromodomains. Specifically, the N-terminal bromodomain of human BRD2 was studied with this compound . These studies contribute to our understanding of bromodomain interactions and may lead to therapeutic applications.
- Findings : Researchers have used 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one as a fragment in lead generation for BET bromodomains. Crystallographic studies revealed novel binding modes and interactions . These insights expand our knowledge of small molecule/bromodomain interactions.
- Impact : By analyzing 40 BRD2/fragment X-ray complexes, researchers identified shared and unique interaction features. Some fragments, including 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one, exhibit consistent binding modes across different bromodomains .
- Potential : Certain fragments, like paracetamol, bind consistently to various bromodomains (e.g., CREBBP). These fragments could serve as generic templates for bromodomain inhibitors .
- Transferrable Insights : Understanding one bromodomain’s chemistry and structure informs our understanding of others .
- Phylogenetic Family : Bromodomains form not only a phylogenetic family but also a system where knowledge from one domain applies to others .
- Chemical Diversity : 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one represents a novel chemotype within this context .
Bromodomain Inhibition
Chemical Probes for Epigenetic Targets
Structural Insights and Computational Approaches
Generic Bromodomain Templates
Biological Implications
Chemical Availability
Mécanisme D'action
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has been found to interact with dopamine (DA) receptors . It also inhibits the activity of both monoamine oxidase (MAO)-A and B enzymes , which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also reduces the production of free radicals, which are harmful compounds that can damage cells . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation .
Biochemical Pathways
The compound affects several biochemical pathways. By interacting with dopamine receptors and inhibiting MAO enzymes, it influences dopamine metabolism . This can have downstream effects on various neurological processes, as dopamine is a key neurotransmitter involved in functions such as mood regulation, reward, and motor control.
Pharmacokinetics
As an endogenous substance, it is likely to have good bioavailability in the brain .
Result of Action
1MeTIQ has been found to have neuroprotective properties . It can prevent cell death and inhibit the influx of calcium ions induced by glutamate, a neurotransmitter that can cause excitotoxicity when present in excess . It also prevents the release of excitatory amino acids from the frontal cortex . Moreover, it has been shown to have antidepressant-like effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves the condensation of an amine and a ketone followed by cyclization.", "Starting Materials": [ "2-aminobenzamide", "acetone", "sodium ethoxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in methanol and add sodium ethoxide to the solution.", "Step 2: Add acetone to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
Numéro CAS |
19270-60-1 |
Nom du produit |
1-methyl-1,2,3,4-tetrahydroquinazolin-2-one |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



